
4-(4-Benzylpiperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzylpiperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Quinoline Derivatives Synthesis
Research by Ukrainets et al. (2014) and others has explored the synthesis of quinoline derivatives, demonstrating the chemical versatility of these compounds. Such research provides foundational knowledge for developing new pharmaceuticals and exploring the chemical space of quinoline derivatives for various applications (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Pharmacological Applications
Antibacterial and Antimycobacterial Agents
Thomas et al. (2011) synthesized quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, evaluating them for antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis. This study underscores the potential of quinoline derivatives as antimicrobial agents, offering a path for the development of new treatments for bacterial infections (Thomas, Adhikari, Chowdhury, Sumesh, & Pal, 2011).
Analgesic Properties
Zygmunt et al. (2015) investigated the analgesic and anti-inflammatory effects of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, finding significant activity in in vivo models. This research points to the utility of quinoline derivatives in developing new analgesic and anti-inflammatory medications (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Tubulin Polymerization Inhibitors
Studies have also focused on the antiproliferative activity of quinoline derivatives toward human cancer cells by inhibiting tubulin polymerization. Such compounds hold promise in cancer therapy by targeting the microtubule dynamics essential for cell division (Lee, Chang, Nien, Kuo, Shih, Wu, Chang, Lai, & Liou, 2011).
Eigenschaften
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-21-9-11-25(17-22(21)2)36(33,34)28-19-30-27-12-10-24(35-3)18-26(27)29(28)32-15-13-31(14-16-32)20-23-7-5-4-6-8-23/h4-12,17-19H,13-16,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKFYVIVSMSUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964537.png)
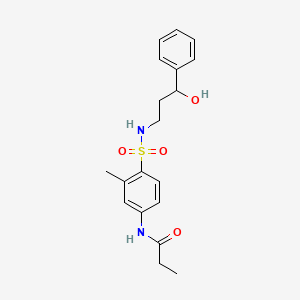
![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)

![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2964544.png)
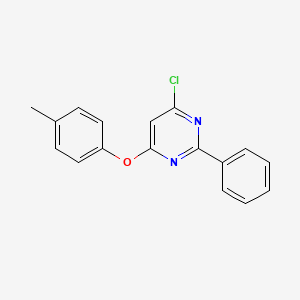
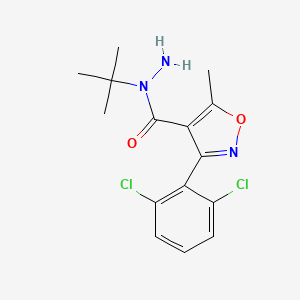

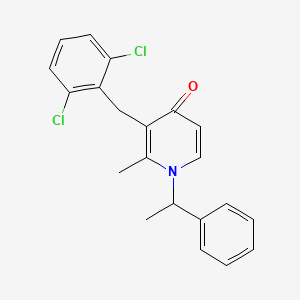
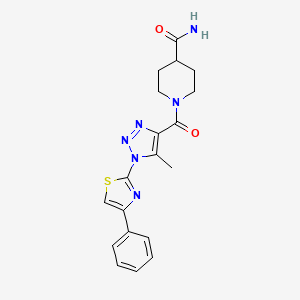
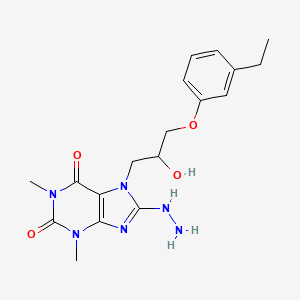
![1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea](/img/structure/B2964557.png)
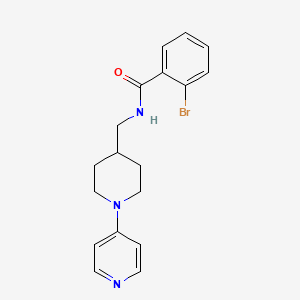
![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2964560.png)